molecular formula C10H11Cl2NO2 B14881875 methyl (3R)-3-amino-3-(3,4-dichlorophenyl)propanoate

methyl (3R)-3-amino-3-(3,4-dichlorophenyl)propanoate

Cat. No.: B14881875
M. Wt: 248.10 g/mol
InChI Key: ICBZGDYJXAEMPV-SECBINFHSA-N
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Description

Methyl (3R)-3-amino-3-(3,4-dichlorophenyl)propanoate is a chemical compound with the molecular formula C10H11Cl2NO2 It is a derivative of propanoic acid and contains both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-3-(3,4-dichlorophenyl)propanoate typically involves the esterification of 3-(3,4-dichlorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(3,4-dichlorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of methyl (3R)-3-nitro-3-(3,4-dichlorophenyl)propanoate.

    Reduction: Formation of methyl (3R)-3-amino-3-(3,4-dichlorophenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (3R)-3-amino-3-(3,4-dichlorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-(3,4-dichlorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3,4-dichlorophenyl)propanoate: Lacks the amino group, resulting in different chemical reactivity and biological activity.

    ®-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride: Contains a similar structure but with a different substitution pattern on the propanoate backbone.

Uniqueness

Methyl (3R)-3-amino-3-(3,4-dichlorophenyl)propanoate is unique due to the presence of both amino and ester functional groups, which allow it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(3,4-dichlorophenyl)propanoate

InChI

InChI=1S/C10H11Cl2NO2/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9H,5,13H2,1H3/t9-/m1/s1

InChI Key

ICBZGDYJXAEMPV-SECBINFHSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC(=C(C=C1)Cl)Cl)N

Canonical SMILES

COC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N

Origin of Product

United States

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